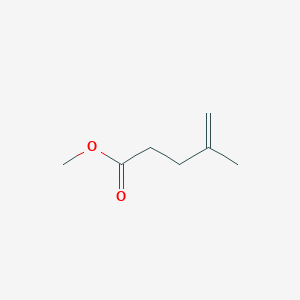
2-Propyn-1-one, 1-(4-chlorophenyl)-
Descripción general
Descripción
“2-Propyn-1-one, 1-(4-chlorophenyl)-” is a chemical compound with the molecular formula C9H5ClO . It is also known as 1-(4-Chlorophenyl)-2-propyn-1-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, which involves the use of a hydroxy ketone intermediate . The synthesis is done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .Molecular Structure Analysis
The molecular structure of “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be analyzed using various instrumental analytical methods. These methods include single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .Chemical Reactions Analysis
The chemical reactions involving “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be complex. For instance, in the synthesis of ketamine, the cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration with an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propyn-1-one, 1-(4-chlorophenyl)-” can be determined using various techniques. For instance, its molecular weight is 164.588 Da . More detailed properties like density, boiling point, etc., are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Formation of Benzoxazepinones and Benzoxazinones
“2-Propyn-1-one, 1-(4-chlorophenyl)-” is used in the KOH-promoted chemodivergent benzannulation of ortho-fluorobenzamides. This process can afford either 1,4-benzoxazepin-5 (4 H )-ones or 1,3-benzoxazin-4 (4 H )-ones in good yields with high selectivity, depending greatly upon the use of solvents .
Synthesis of Benzo-fused Heterocycles
In the presence of DMSO, the intermolecular benzannulation produces seven-membered benzo-fused heterocycles of 1,4-benzoxazepin-5 (4 H )-ones. However, in MeCN, the six-membered benzo-fused heterocycles of 1,3-benzoxazin-4 (4 H )-ones are formed .
C–F Nucleophilic Substitution
The KOH-promoted benzannulation proceeds most probably through the C–F nucleophilic substitution of ortho-fluorobenzamides with 2-propyn-1-ol to give the intermediate of ortho-[(2-propynyl)oxy]benzamide .
Intramolecular Hydroamidation
The intermediate of ortho-[(2-propynyl)oxy]benzamide undergoes intramolecular hydroamidation in a different manner to afford either seven- or six-membered benzo-fused heterocycles .
Solvent-Dependent Chemodivergent Reactions
“2-Propyn-1-one, 1-(4-chlorophenyl)-” is used in solvent-dependent chemodivergent reactions, which have been well applied in the synthesis of heterocyclic compounds .
Synthesis of Biologically Active Heterocyclic Compounds
Benzo-fused seven- and six-membered heterocycles containing two heteroatoms of oxygen and nitrogen such as 1,4-benzoxazepin-5 (4 H )-ones, 3,4-dihydro-1,4-benzoxazepin-5 (2 H )-ones, 2,3,4,5-tetrahydro-1,4-benzoxazepines, and 2,3-dihydro-1,3-benzoxazin-4 (4 H )-ones, are important and interesting heterocyclic compounds due to their wide spectrum of biological activities .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBSUMDFGVLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460439 | |
| Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)prop-2-yn-1-one | |
CAS RN |
22959-34-8 | |
| Record name | 2-Propyn-1-one, 1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
![2-{[(e)-(2-Chlorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B3049925.png)










